molecular formula C13H13BrN2 B1517256 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine CAS No. 1807885-10-4

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

货号: B1517256
CAS 编号: 1807885-10-4
分子量: 277.16 g/mol
InChI 键: RXWGKSYYHCZAJQ-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine (CAS 1807885-10-4) is a chiral small molecule with a molecular formula of C13H13BrN2 and a molecular weight of 277.16 g/mol . It is characterized by a pyridin-2-amine scaffold substituted with a bromine atom at the 5-position and a (S)-1-phenylethyl group on the nitrogen. This specific stereochemistry is critical for its potential interactions in biological systems. This compound serves as a valuable chiral building block in organic synthesis and medicinal chemistry research. Its structure features, including the bromine atom, make it a versatile intermediate for further functionalization, such as in metal-catalyzed cross-coupling reactions, to create more complex molecules for pharmaceutical and agrochemical discovery . The (S)-1-phenylethyl moiety is a well-known chiral auxiliary in asymmetric synthesis . Researchers can utilize this compound in the exploration of new therapeutic agents, as a precursor for the synthesis of compound libraries, or as a standard in analytical method development. It is typically supplied as a yellow to white solid . For optimal shelf life, it is recommended to store the product sealed in a dry environment. For short-term storage (1-2 weeks), 4°C is sufficient, while for longer periods (1-2 years), it should be kept at -20°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWGKSYYHCZAJQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245252
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807885-10-4
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Bromination of Pyridin-2-amine Derivatives

The initial step involves selective bromination of the pyridin-2-amine ring at the 5-position. Commonly, this is achieved by reacting 2-aminopyridine or its derivatives with brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled temperature to avoid over-bromination or side reactions.

  • Typical conditions include mild heating or room temperature reactions in solvents like ethanol or acetonitrile.
  • The bromination step yields 5-bromo-pyridin-2-amine intermediates with high regioselectivity.

Nucleophilic Substitution with (1S)-1-Phenylethylamine

The key step is the substitution of the 2-position substituent with the chiral amine, (1S)-1-phenylethylamine, to form the target compound.

  • This is often performed by reacting 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine intermediates with (1S)-1-phenylethylamine.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere at temperatures ranging from 20°C to 80°C.
  • Bases like potassium carbonate or triethylamine are used to facilitate the substitution and neutralize the acid by-products.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Purification and Characterization

  • The crude product is purified by standard techniques such as extraction, recrystallization, or column chromatography using solvents like ethyl acetate, hexanes, or petroleum ether.
  • Characterization is performed using NMR spectroscopy (1H and 13C), mass spectrometry (MS), and chromatographic purity analysis (HPLC or LC-MS).

Representative Experimental Data and Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 Bromination of 2-aminopyridine with NBS Ethanol 0–25°C 1–2 hours 85–90 Controlled addition to avoid polybromination
2 Nucleophilic substitution with (1S)-1-phenylethylamine + K2CO3 DMF or THF 25–80°C 6–18 hours 70–80 Inert atmosphere, slow addition of amine
3 Purification by column chromatography Ethyl acetate/hexanes Room temp Final product purity >95% by HPLC

Comparative Analysis of Preparation Routes

Parameter Bromination Method Amination Method Purification Approach
Reagents NBS, bromine (1S)-1-Phenylethylamine, base (K2CO3) Silica gel chromatography, recrystallization
Solvents Ethanol, acetonitrile DMF, THF Ethyl acetate, hexanes
Temperature Range 0–25°C 25–80°C Ambient
Reaction Time 1–2 hours 6–18 hours
Yield 85–90% 70–80%
Stereochemical Control N/A (on aromatic ring) Maintains (1S) configuration of amine

Research Findings and Optimization Notes

  • The stereochemical integrity of the (1S)-1-phenylethylamine substituent is retained during the nucleophilic substitution, as confirmed by chiral HPLC and optical rotation measurements.
  • Use of polar aprotic solvents like DMF enhances the nucleophilicity of the amine and improves substitution efficiency.
  • Potassium carbonate is preferred as a base due to its mildness and ability to neutralize generated acids without causing side reactions.
  • Lower reaction temperatures favor selectivity but may require longer reaction times.
  • Purification via column chromatography using gradient elution with ethyl acetate and hexanes yields high-purity products suitable for further synthetic applications.

科学研究应用

Chemical Properties and Structure

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is characterized by its bromine substitution at the 5-position of the pyridine ring, which is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).

GPR88 Agonism

One of the most significant applications of this compound is its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological functions. Research indicates that this compound exhibits potent agonistic activity, making it a candidate for treating disorders related to the GPR88 pathway, such as schizophrenia and depression .

Structure-Activity Relationship Studies

The compound has been extensively studied for its structure-activity relationships. Variations in the molecular structure, such as modifications to the amide bond or substitution patterns on the pyridine ring, have been shown to significantly influence bioactivity. For instance, studies have demonstrated that specific stereochemical configurations at the chiral centers are critical for maintaining efficacy .

Key Findings from SAR Studies:

ModificationEffect on Activity
Reversal of amide bondInactive compound
Alteration of side chainsVaried potency depending on lipophilicity and solubility

These findings highlight the importance of molecular design in optimizing therapeutic potential.

Pharmacokinetic Properties

Pharmacokinetic assessments reveal that this compound possesses favorable properties for CNS penetration. Its lipophilicity and polar surface area are within acceptable ranges for drugs targeting the brain, suggesting good blood-brain barrier permeability . However, further optimization may be necessary to enhance solubility and overall bioavailability.

Case Study 1: Neurological Disorders

In a study focusing on GPR88 modulation, researchers utilized this compound to evaluate its effects on behavioral models of anxiety and depression. The results indicated that this compound could significantly reduce anxiety-like behaviors in animal models, supporting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Drug Development Pipeline

Another investigation explored the compound's role in developing novel pharmacological agents targeting GPR88. Through iterative SAR studies, researchers identified several analogs with enhanced potency and selectivity compared to the original compound, demonstrating its utility as a lead compound in drug discovery .

作用机制

Conclusion

This compound is a compound of great interest due to its unique chemical structure and potential applications in various scientific fields. Its preparation, reactivity, and applications underline its significance in both research and industry.

生物活性

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenylethyl substituent at the nitrogen atom. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance, derivatives of pyrimidine and related structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for certain derivatives against COX-2 were reported to be as low as 0.04 μmol, indicating potent anti-inflammatory properties comparable to established NSAIDs like celecoxib .

Table 1: IC50 Values of Related Compounds Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

Structure–Activity Relationships (SAR)

The SAR studies for similar compounds have provided insights into how modifications can enhance biological activity. For example, electron-releasing groups on the pyridine or phenyl rings have been associated with increased potency against COX enzymes . The presence of specific functional groups can also influence binding affinity and selectivity towards different isoforms of COX.

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound and its analogs:

  • In vitro Studies : In a study examining various pyrimidine derivatives, compounds similar to this compound exhibited significant inhibition of inflammatory mediators in RAW264.7 macrophages, demonstrating their potential as therapeutic agents in inflammatory diseases .
  • Cancer Therapeutics : The compound has been explored as a potential inhibitor of UNC51-like kinase 1 (ULK1), which plays a role in autophagy and is overexpressed in non-small cell lung cancer (NSCLC). The structure–activity relationship analysis revealed that specific modifications could enhance ULK1 inhibitory activity, suggesting a pathway for developing cancer therapeutics .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its targets, elucidating the importance of hydrogen bonding and hydrophobic interactions in determining its efficacy .

化学反应分析

Substitution Reactions

The bromine atom at the pyridine C5 position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reaction outcomes depend on the nucleophile's strength and solvent system:

Nucleophile Conditions Product Yield Source
MethoxideNaOCH₃, DMF, 80°C, 12 hr5-methoxy-N-[(1S)-1-phenylethyl]pyridin-2-amine68%
AminesK₂CO₃, DMSO, 100°C, 24 hr5-amino derivatives42–75%
ThiolsCuI, 1,10-phenanthroline, 120°C5-thioether analogs55%

Key Observations :

  • Reactions proceed via a two-step mechanism: deprotonation of the pyridine ring followed by nucleophilic attack.

  • Steric hindrance from the (1S)-phenylethyl group slows substitution compared to non-chiral analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling for biaryl synthesis:

Reaction Type Catalyst System Conditions Application Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/EtOH90°C, 6 hrAryl-aryl bond formation82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C, 18 hrC–N bond coupling73%

Notable Example :
Suzuki coupling with phenylboronic acid produces chiral 5-arylpyridine derivatives used in kinase inhibitor development .

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations:

Reaction Reagents Product Notes Source
Pyridine oxidationmCPBA, CH₂Cl₂, 0°CN-oxide derivativeRetains chirality
Benzyl C-H oxidationKMnO₄, H₂O, 70°CKetone formation at phenylethylPartial racemization observed
Bromine reductionZn, HCl, EtOHDehalogenated pyridine89% yield, configuration retained

Mechanistic Insight :

  • N-Oxidation occurs regioselectively at the pyridine nitrogen, enhancing hydrogen-bonding capacity for biological targets.

Stereochemical Influences

The (1S)-phenylethyl group induces enantioselective outcomes in reactions:

Reaction Stereochemical Outcome ee (%) Rationale Source
Asymmetric alkylationR-configuration favored92Chiral auxiliary directs attack
Enzymatic resolutionS-enantiomer retained>99Substrate specificity

Critical Data :

  • X-ray crystallography confirms retained S-configuration post-substitution in 83% of cases .

  • Racemization occurs above 120°C, limiting high-temperature applications .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent (Position) Molecular Weight Melting Point (°C) Key Functional Groups References
5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine Bromo (C5), (S)-1-phenylethyl (N) 277.17 Not reported Bromine, chiral center
5-Nitro-N-(1-phenylethyl)pyridin-2-amine Nitro (C5), 1-phenylethyl (N) 254.27 Not reported Nitro (electron-withdrawing)
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Bromo (C5), 3,4-dimethoxybenzyl (N) 323.18 Not reported Methoxy, benzyl
5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine Bromo (C5), 4-methoxyphenyl (N) 279.12 Not specified Methoxy, aryl
5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine Bromo (C5), furanylmethyl (N) 284.21 Not reported Furan, pyrimidine

Key Observations :

  • Electrophilic Reactivity : Bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitro groups (as in ) favor reduction or nucleophilic substitution.
  • Chirality : The (S)-configuration in the target compound may confer stereoselective biological activity, unlike achiral analogs like 5-bromo-N-(4-methoxyphenyl)pyridin-2-amine ().

Key Observations :

  • Reductive Amination : Used for benzylamine derivatives (), offering high yields but requiring stoichiometric reductants.
  • Copper-Catalyzed Arylation : Efficient for aryl amines (e.g., ), advantageous for scalability and mild conditions.
  • Chiral Synthesis : The absence of explicit synthetic details for the target compound suggests a need for enantioselective methods, such as asymmetric catalysis or chiral resolution.

Structural and Spectroscopic Insights

  • Crystal Packing : In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, centrosymmetric dimers form via N–H···N hydrogen bonds (2.50 Å), stabilizing the lattice . The pyridine ring is planar (RMSD = 0.0071 Å in ), while the methylamine group in 5-bromo-N-methylpyrimidin-2-amine deviates slightly (0.100 Å) .
  • Spectroscopy :
    • IR : NH stretches at ~3425 cm⁻¹ and C-Br vibrations at ~613 cm⁻¹ are characteristic of bromopyridines ().
    • NMR : ¹³C NMR of 5-bromo-N-(4-methoxyphenyl)pyridin-2-amine shows distinct signals for methoxy (δ ~55 ppm) and pyridine carbons (δ ~110–150 ppm) .

常见问题

Basic Research Questions

What are the optimal synthetic routes for 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves bromination of pyridine derivatives followed by stereoselective N-alkylation. For example:

  • Bromination: Reacting 2-aminopyridine with brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to introduce the bromine atom at the 5th position .
  • N-Alkylation: Using (1S)-1-phenylethylamine and a coupling agent (e.g., NaBH₃CN or K₂CO₃) in polar aprotic solvents (DMF or THF) at reflux conditions (60–80°C) to achieve enantiomeric purity .
    Key Considerations: Optimize molar ratios (1:1.2 for amine:pyridine), monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the (S)-enantiomer .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C-NMR (CDCl₃ or DMSO-d₆) identifies substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 4.5 ppm for chiral center protons) .
  • X-Ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 291.05 [M+H]⁺) .

How is the compound’s preliminary biological activity assessed in academic settings?

Methodological Answer:

  • In Vitro Assays: Screen against bacterial/fungal strains (MIC values via broth microdilution) or cancer cell lines (IC₅₀ via MTT assay) .
  • Enantiomer-Specific Activity: Compare (S)- and (R)-enantiomers using chiral HPLC-separated samples to evaluate stereochemical influence on bioactivity .

Advanced Research Questions

How do enantiomer-specific structural features influence molecular interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to model interactions between the (S)-enantiomer and target proteins (e.g., kinases or GPCRs). Focus on hydrophobic pockets accommodating the phenylethyl group .
  • Binding Assays: Surface plasmon resonance (SPR) or ITC quantifies affinity differences between enantiomers (e.g., ΔG values for (S)-enantiomer binding) .

How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Purity: Use chiral HPLC to confirm enantiomeric excess (>98%) and rule out impurities as confounding factors .
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., 5-bromo-N-methylpyrimidin-2-amine) to identify structure-activity trends .

What computational tools predict retrosynthetic pathways or metabolic stability for this compound?

Methodological Answer:

  • Retrosynthesis: Leverage AI tools (e.g., Chematica or ASKCOS) with databases like Reaxys to propose feasible routes .
  • ADME Prediction: SwissADME or ADMETLab2.0 estimates metabolic sites (e.g., CYP450 oxidation of the pyridine ring) and bioavailability .

What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Acute Toxicity Screening: Dose rodents (e.g., 50–200 mg/kg) and monitor hematological/histopathological changes .
  • Prodrug Design: Modify the amine group with biodegradable esters to reduce renal toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。